molecular formula C75H140N3O24P B6307234 MAL-PEG12-DSPE CAS No. 2413909-83-6

MAL-PEG12-DSPE

Cat. No. B6307234
CAS RN: 2413909-83-6
M. Wt: 1498.9 g/mol
InChI Key: NSUQHFQCPXYHBT-UPFDQZFOSA-N
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Description

MAL-PEG12-DSPE is a polyethylene glycol (PEG)-based PROTAC linker . It is a micelle building block that can react with a free thiol through the maleimide .


Synthesis Analysis

MAL-PEG12-DSPE can be used in the synthesis of a series of PROTACs . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular formula of MAL-PEG12-DSPE is C75H140N3O24P . The InChI Key is NSUQHFQCPXYHBT-UPFDQZFOSA-N . The Canonical SMILES is CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC .


Chemical Reactions Analysis

MAL-dPEG12-DSPE is a micelle building block that can react with a free thiol through the maleimide .


Physical And Chemical Properties Analysis

The molecular weight of MAL-PEG12-DSPE is 1498.9 g/mol . The XLogP3-AA is 11.6 . It has 3 hydrogen bond donors and 24 hydrogen bond acceptors . It has 86 rotatable bonds . The exact mass is 1497.95643934 g/mol .

Scientific Research Applications

Basic Structure and Composition

Mal-PEG12-DSPE, scientifically called 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000], is a derivative of polyethylene glycol (PEG) and belongs to the category of lipid PEGs . This compound has two primary constituent elements: DSPE, a type of phospholipid, and PEG-Maleimide, a hydrophilic polymer chain .

Role in Cell Membrane Integrity

DSPE, or distearoyl phosphatidylethanolamine, plays a crucial role in maintaining the structural integrity of cell membranes . It acts as the lipid component in the DSPE-PEG-Maleimide combination, ensuring the compound’s compatibility with biological interfaces .

Conjugation to Molecules

The presence of the maleimide functionality facilitates the specific conjugation of PEG to molecules containing sulfhydryl groups, typically peptides and proteins . This property is particularly beneficial for the functionalization of nanoparticles or the display of antigens in vaccine development .

Drug Delivery Systems

DSPE-PEG-Maleimide and its various molecular weights variants (such as DSPE-PEG2000-Maleimide and DSPE-PEG5000-Maleimide) are largely used as linkers in drug delivery systems . The ability of DSPE-PEG-Maleimide to adhere to lipid bilayers ensures the stable encapsulation of therapeutic agents, delivering them accurately to the target site .

Long-Circulating Liposomes

Its biocompatibility, stealth characteristics, and ability to resist uptake by the reticuloendothelial system also make it a suitable candidate for long-circulating liposomes .

Synthesis of PROTACs

Mal-PEG12-DSPE is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Hydrophobic Drug Encapsulation

The hydrophobic properties of the DSPE allow for the encapsulation and congregation of other hydrophobic drugs .

Increased Water Solubility

The hydrophilic PEG linker increases the water solubility of the overall compound allowing for the delivery of the drug .

Safety and Hazards

The safety data sheet suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina . In the future, they can be used to correct genetic mutations that lead to blindness .

properties

IUPAC Name

[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H140N3O24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-74(83)99-67-69(102-75(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-101-103(85,86)100-44-40-77-71(80)38-42-87-45-47-89-49-51-91-53-55-93-57-59-95-61-63-97-65-66-98-64-62-96-60-58-94-56-54-92-52-50-90-48-46-88-43-39-76-70(79)37-41-78-72(81)35-36-73(78)82/h35-36,69H,3-34,37-68H2,1-2H3,(H,76,79)(H,77,80)(H,85,86)/t69-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUQHFQCPXYHBT-UPFDQZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H140N3O24P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG12-DSPE

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